molecular formula C17H16O7 B7945078 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one

5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one

Cat. No. B7945078
M. Wt: 332.3 g/mol
InChI Key: OAMKEXJNFAAOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H16O7 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Incorporation in Grass Lignin Polymers : Tricin has been found to be incorporated in grass lignin polymers through a 4′–O–β coupling mechanism. A study by Lan et al. (2018) used nuclear magnetic resonance (NMR) methods to investigate tricin-lignin structure, revealing that the tricin moiety significantly affects the chemical shift of the Cβ/Hβ of the 4′–O–β unit, differing from normal units formed solely by monolignols (Lan et al., 2018).

  • Molecular Structure Analysis : Swamy et al. (2006) isolated the compound from the seeds of Cleom viscosa Linn. They conducted an analysis of its molecular structure, revealing chains of edge-fused hydrogen-bonded rings and aromatic π–π interactions, highlighting its complex molecular interactions (Swamy et al., 2006).

  • Chromone Derivatives Isolation and Analysis : Research by Anh et al. (2014) isolated a new chromone, 5,7-dihydroxy-6,8-dimethoxy-2-methyl-4H-chromen-4-one, along with several other compounds, from Hymenocallis littoralis Salisb. (Amaryllidaceae). This study provides insights into the structural diversity of chromone derivatives (Anh et al., 2014).

  • Spectral Analysis and Quantum Mechanical Studies : A study by Al-Otaibi et al. (2020) performed spectroscopic analysis and quantum mechanical studies on several pharmaceutically active flavonoid compounds, including 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (apigenin). This research provides insights into the reactivity and stability of such compounds (Al-Otaibi et al., 2020).

  • Antibacterial and Antioxidant Properties : Hatzade et al. (2008) synthesized and studied various chromen-4H-ones for their antimicrobial and antioxidant activities. Their research contributes to understanding the potential pharmacological applications of chromen-4H-one derivatives (Hatzade et al., 2008).

  • Antimicrobiotic and Anti-inflammatory Effects : Liu et al. (2008) isolated a chromen-4-one derivative from Belamcanda chinensis, noted for its antimicrobiotic and anti-inflammatory effects. This suggests potential medicinal applications for such compounds (Liu et al., 2008).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-4,6-7,10,18-19,21H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMKEXJNFAAOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(CC3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one
Reactant of Route 2
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one
Reactant of Route 3
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one
Reactant of Route 4
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one
Reactant of Route 5
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one
Reactant of Route 6
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5,6-dihydro-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.